Cas no 145438-89-7 (Benzenemethanol, a-ethyl-2-fluoro-, (aS)-)

Benzenemethanol, a-ethyl-2-fluoro-, (aS)- structure
145438-89-7 structure
Product Name:Benzenemethanol, a-ethyl-2-fluoro-, (aS)-
CAS-nummer:145438-89-7
MF:C9H11FO
MW:154.181446313858
CID:101640
PubChem ID:10149012
Update Time:2025-11-02

Benzenemethanol, a-ethyl-2-fluoro-, (aS)- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenemethanol, a-ethyl-2-fluoro-, (aS)-
    • (+-)-1-(1-methyl-3,3-di-[2]thienyl-allyl)-piperidine
    • (+)-1-(2'-fluorophenyl)-1-propanol
    • 1-(3,3-Di-2-thienyl-1-methylallyl)piperidine
    • 3-Piperidino-1,1-di(2-thienyl)but-1-ene
    • AC1MIBCV
    • BRN 0087207
    • LS-115298
    • Piperidine, 1-(3,3-di-2-thienyl-1-methylallyl)-
    • Piperidino-ohton
    • (S)-1-(2-fluorophenyl)propan-1-ol
    • (1S)-1-(2-fluorophenyl)propan-1-ol
    • AKOS020850515
    • 145438-89-7
    • AT26732
    • EN300-6815732
    • SCHEMBL20237842
    • Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaS)- (9CI)
    • Inchi: 1S/C9H11FO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3/t9-/m0/s1
    • InChI-sleutel: MCENMZBHIHBHPB-VIFPVBQESA-N
    • LACHT: FC1C=CC=CC=1[C@H](CC)O

Berekende eigenschappen

  • Exacte massa: 154.07943
  • Monoisotopische massa: 154.079393132g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 2
  • Complexiteit: 116
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.1
  • Topologisch pooloppervlak: 20.2Ų

Experimentele eigenschappen

  • PSA: 20.23
  • LogboekP: 2.26910

Benzenemethanol, a-ethyl-2-fluoro-, (aS)- Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-6815732-0.05g
(1S)-1-(2-fluorophenyl)propan-1-ol
145438-89-7 95%
0.05g
$232.0 2023-05-25
Enamine
EN300-6815732-0.1g
(1S)-1-(2-fluorophenyl)propan-1-ol
145438-89-7 95%
0.1g
$347.0 2023-05-25
Enamine
EN300-6815732-0.25g
(1S)-1-(2-fluorophenyl)propan-1-ol
145438-89-7 95%
0.25g
$494.0 2023-05-25
Enamine
EN300-6815732-0.5g
(1S)-1-(2-fluorophenyl)propan-1-ol
145438-89-7 95%
0.5g
$780.0 2023-05-25
Enamine
EN300-6815732-1.0g
(1S)-1-(2-fluorophenyl)propan-1-ol
145438-89-7 95%
1g
$999.0 2023-05-25
Enamine
EN300-6815732-2.5g
(1S)-1-(2-fluorophenyl)propan-1-ol
145438-89-7 95%
2.5g
$1959.0 2023-05-25
Enamine
EN300-6815732-5.0g
(1S)-1-(2-fluorophenyl)propan-1-ol
145438-89-7 95%
5g
$2900.0 2023-05-25
Enamine
EN300-6815732-10.0g
(1S)-1-(2-fluorophenyl)propan-1-ol
145438-89-7 95%
10g
$4299.0 2023-05-25
1PlusChem
1P00AKPV-50mg
Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaS)- (9CI)
145438-89-7 95%
50mg
$339.00 2024-06-20
1PlusChem
1P00AKPV-100mg
Benzenemethanol, alpha-ethyl-2-fluoro-, (alphaS)- (9CI)
145438-89-7 95%
100mg
$491.00 2024-06-20
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